molecular formula C13H6BrNO B12878850 2-Bromodibenzo[b,d]furan-4-carbonitrile CAS No. 186821-87-4

2-Bromodibenzo[b,d]furan-4-carbonitrile

Katalognummer: B12878850
CAS-Nummer: 186821-87-4
Molekulargewicht: 272.10 g/mol
InChI-Schlüssel: GMZSTOQXPYGPCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromodibenzo[b,d]furan-4-carbonitrile is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromine atom at the second position and a carbonitrile group at the fourth position of the dibenzofuran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as zirconium chloride in N,N-dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then treated with a suitable nitrile source to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of 2-Bromodibenzo[b,d]furan-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromodibenzo[b,d]furan-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while coupling reactions can produce complex polycyclic compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromodibenzo[b,d]furan-4-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromodibenzo[b,d]furan-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromodibenzo[b,d]furan-4-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

186821-87-4

Molekularformel

C13H6BrNO

Molekulargewicht

272.10 g/mol

IUPAC-Name

2-bromodibenzofuran-4-carbonitrile

InChI

InChI=1S/C13H6BrNO/c14-9-5-8(7-15)13-11(6-9)10-3-1-2-4-12(10)16-13/h1-6H

InChI-Schlüssel

GMZSTOQXPYGPCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC(=CC(=C3O2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.